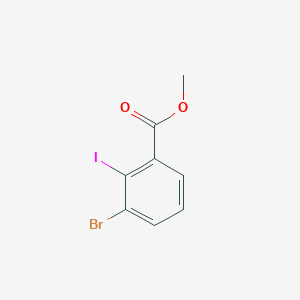

Methyl 3-bromo-2-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-bromo-2-iodobenzoate is a compound that is not directly studied in the provided papers. However, related compounds with bromo and benzoate groups have been synthesized and characterized, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of various brominated benzoate derivatives and their structural characterization has been reported, which may share some chemical properties with this compound .

Synthesis Analysis

The synthesis of related compounds typically involves halogenation reactions, where bromine atoms are introduced into the molecular structure. For example, a compound was synthesized using bromination, reduction, oxidation, and Friedel-Crafts reactions . Another study reported the synthesis of a brominated compound through a regioselective bromocyclization of 2-alkynylbenzoic acids . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of brominated benzoates have been determined using techniques such as single-crystal X-ray diffraction and spectroscopic methods . These studies provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding the reactivity and properties of the compounds. The presence of bromine atoms in the molecular structure can significantly influence the electronic distribution and steric effects, which are important factors in the reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoates includes their participation in substitution reactions, where the bromine atoms can be replaced by other groups . Additionally, the presence of bromine can facilitate further functionalization of the molecule through cross-coupling reactions . These reactions are relevant to the potential chemical behavior of this compound in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoates have been studied using various computational methods, such as density functional theory (DFT) . These studies include the analysis of vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. The polarizability and hyperpolarizability of these compounds have also been calculated to assess their nonlinear optical (NLO) activity . Such properties are indicative of how this compound might behave under different physical conditions and in the presence of electric fields.

科学的研究の応用

Synthesis and Chemical Reactions

Methyl 3-bromo-2-iodobenzoate is used in various chemical syntheses and reactions. For instance, it serves as a substrate in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, demonstrating its versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006). Moreover, in the synthesis of phthalide derivatives, this compound reacts with various aldehydes, highlighting its use in producing a wide range of chemical compounds (Rayabarapu, Chang, & Cheng, 2004).

Catalysis and Material Science

The compound is also involved in catalysis and material science. For example, in heterogeneous Pd/C-catalyzed Suzuki–Miyaura coupling reactions, this compound interacts with aryl boronic acids to synthesize new para-terphenyl derivatives (Avula, Rehman, Anwar, Aalthani, Csuk, & Al-Harrasi, 2020). Additionally, in the field of organometallic chemistry, it's used for DFT (Density Functional Theory) studies to understand reactivity in copper-catalyzed cross-coupling reactions (Jover, 2018).

Environmental and Biological Applications

In environmental science, this compound is studied for its degradation and interaction with microorganisms. A strain of Pseudomonas aeruginosa was found to degrade 2-bromobenzoate, a compound related to this compound, suggesting potential environmental applications (Higson & Focht, 1990). Additionally, its derivatives have been studied for antifungal activity, indicating potential biological applications (Lehtonen, Summers, & Carter, 1972).

Safety and Hazards

“Methyl 3-bromo-2-iodobenzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

作用機序

“Methyl 3-bromo-2-iodobenzoate” is a chemical compound with the molecular formula C8H6BrIO2 . It has a molecular weight of 340.94 g/mol . The compound is a solid or semi-solid or liquid or block in appearance . It has a density of 2.1±0.1 g/cm3 and a boiling point of 311.2±22.0 °C at 760 mmHg . The compound should be stored at room temperature, in a sealed, dry, and dark environment .

特性

IUPAC Name |

methyl 3-bromo-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNHIBMLWUZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

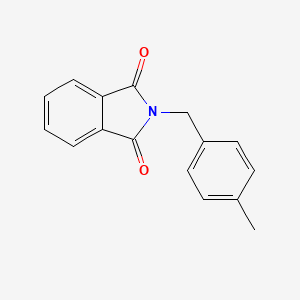

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

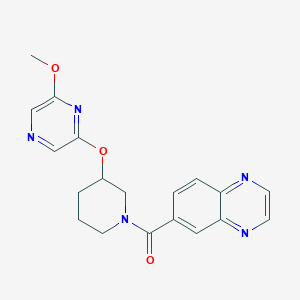

![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)

![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)